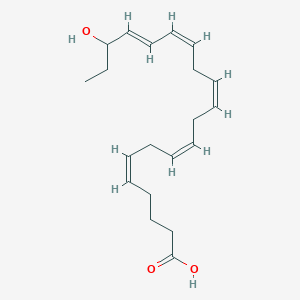

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid

Descripción general

Descripción

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid is a complex polyunsaturated fatty acid. This compound is characterized by its multiple double bonds and a hydroxyl group at the 18th carbon position. It is a derivative of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in fish oils and known for its anti-inflammatory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:

Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to the double bonds of eicosapentaenoic acid, followed by reduction with sodium bisulfite to introduce the hydroxyl group.

Epoxidation followed by hydrolysis: Eicosapentaenoic acid can be epoxidized using peracids such as m-chloroperbenzoic acid (m-CPBA), and the resulting epoxide can be hydrolyzed to yield the hydroxylated product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability.

Análisis De Reacciones Químicas

Hydroxylation and Enzymatic Oxidation

18-HEPE is synthesized via hydroxylation of EPA through enzymatic or non-enzymatic pathways:

-

Cyclooxygenase-2 (COX-2) : Aspirin-acetylated COX-2 catalyzes the conversion of EPA to 18(R)-HEPE, a precursor for resolvins like RvE1 and RvE4 .

-

Cytochrome P450 : Microbial P450 enzymes oxygenate EPA to form 18-HEPE, which is further metabolized by lipoxygenases (e.g., 15-LOX) into specialized pro-resolving mediators (SPMs) .

Key Reaction Pathway:

Chemical Modifications

18-HEPE undergoes characteristic reactions at its hydroxyl group and polyunsaturated backbone:

Biological Activity in Lipid Metabolism

18-HEPE modulates lipid-related gene expression in hepatic cells:

Table 1: Effects of 18-HEPE on HepG2 Cells (vs. EPA)

| Gene Target | Function | Regulation by 18-HEPE |

|---|---|---|

| SREBP-1c | Lipogenesis transcription factor | ↓ 45% (vs. ↓ 25% by EPA) |

| ACC | Fatty acid synthesis | ↓ 50% (vs. ↓ 30% by EPA) |

| SCD1 | Monounsaturated fatty acid production | ↓ 60% (vs. ↓ 35% by EPA) |

| PGC-1β | Mitochondrial biogenesis | ↓ 40% (vs. no change by EPA) |

-

18-HEPE (60 μM) significantly suppressed T0901317-induced expression of lipogenic genes, outperforming unmodified EPA .

Stability and Degradation

-

Auto-oxidation : The conjugated double bonds (5Z,8Z,11Z,14Z,16E) render 18-HEPE susceptible to radical-mediated peroxidation, forming hydroperoxides .

-

Storage : Stable at -20°C in ethanol or DMSO, but degrades rapidly at room temperature .

Comparative Reactivity

18-HEPE exhibits distinct reactivity compared to related hydroxy fatty acids:

Aplicaciones Científicas De Investigación

Cardiovascular Health

Case Study : A study involving fat-1 transgenic mice revealed that these mice exhibited resistance to pressure overload-induced cardiac remodeling when treated with 18-HEPE. The compound inhibited macrophage-mediated activation of cardiac fibroblasts, suggesting a protective role against heart failure mechanisms .

Mental Health

Case Study : In a clinical trial focusing on patients with major depressive disorder (MDD), those supplemented with EPA showed significant increases in plasma concentrations of 18-HEPE. This increase was correlated with reductions in inflammatory markers and improvements in depression symptoms, indicating a potential role for omega-3 supplementation in mental health treatment .

Diabetic Complications

Case Study : Research on diabetic rats demonstrated that oral intake of eicosapentaenoic acid led to increased levels of 18-HEPE, which helped recover retinal function and reduce oxidative stress markers associated with diabetic retinopathy. This suggests that 18-HEPE may play a role in preventing neurodegeneration in diabetic conditions .

Table 1: Summary of Research Findings on 18-HEPE Applications

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Cardiovascular Health | Cardiac remodeling in mice | Inhibition of pro-inflammatory activation; protection against fibrosis |

| Mental Health | Major depressive disorder | Increased 18-HEPE correlated with improved depression scores |

| Diabetic Complications | Diabetic retinopathy | Recovery of retinal function; reduction in oxidative stress |

Table 2: Clinical Trial Data on EPA and 18-HEPE

| Trial Participants | Intervention | Outcome Measures | Results |

|---|---|---|---|

| Patients with MDD | EPA supplementation (4 g/d) | IDS-C30 scores; hs-CRP levels | Higher response rates; significant reduction in symptoms and inflammation markers |

Mecanismo De Acción

The mechanism of action of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of fatty acids.

Pathways: It modulates the production of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.

Comparación Con Compuestos Similares

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid can be compared with other hydroxylated fatty acids such as:

18-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Lacks one double bond compared to this compound.

20-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid: Has an additional carbon and hydroxyl group at the 20th position.

15-hydroxy-5Z,8Z,11Z,13E-eicosapentaenoic acid: Hydroxyl group is positioned at the 15th carbon.

The uniqueness of this compound lies in its specific hydroxylation pattern and the presence of multiple double bonds, which contribute to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid (18-HEPE) is a metabolite of eicosapentaenoic acid (EPA), an omega-3 fatty acid known for its cardioprotective and anti-inflammatory properties. This article explores the biological activity of 18-HEPE, focusing on its mechanisms of action, therapeutic potential, and implications in various health conditions.

18-HEPE exerts its biological effects primarily through modulation of inflammatory pathways and cellular signaling. It has been shown to:

- Inhibit Proinflammatory Cytokines : 18-HEPE reduces the activation of macrophages and the production of proinflammatory cytokines, which is crucial in conditions like cardiac remodeling and inflammation .

- Promote Resolution of Inflammation : The compound enhances the resolution phase of inflammation by upregulating anti-inflammatory mediators such as IL-10 . This is particularly relevant in chronic inflammatory diseases.

Cardiovascular Health

Research indicates that 18-HEPE plays a significant role in cardiovascular protection:

- Cardiac Remodeling : In studies involving fat-1 transgenic mice (which produce EPA endogenously), administration of 18-HEPE was found to protect against pressure overload-induced cardiac remodeling by inhibiting the proinflammatory activation of cardiac fibroblasts .

- Plaque Regression : A study demonstrated that higher levels of 18-HEPE were associated with regression of coronary artery plaques in patients treated with EPA and DHA .

Neuroprotective Effects

Emerging evidence suggests that 18-HEPE may have neuroprotective properties:

- Retinal Health : In diabetic models, 18-HEPE was shown to rescue amacrine cell function and promote recovery in retinal neurodegeneration through upregulation of brain-derived neurotrophic factor (BDNF) in Müller glia cells . This highlights its potential in treating diabetic retinopathy.

Case Studies and Clinical Findings

Several clinical studies have highlighted the effects of 18-HEPE in various health contexts:

Therapeutic Implications

Given its biological activity, 18-HEPE presents several therapeutic opportunities:

- Cardiovascular Disease : Its ability to mitigate inflammation and promote plaque regression suggests potential use in cardiovascular therapies.

- Neurodegenerative Diseases : The neuroprotective effects observed indicate a possible role in treating conditions like diabetic retinopathy and other retinal disorders.

- Chronic Inflammatory Conditions : By promoting resolution pathways, it could be beneficial in managing chronic inflammatory diseases.

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWYBGFSVUBWMO-UXNZXXPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.